molecular formula C12H9NO7S2-2 B237219 2-Acetamido-1,5-naphthalenedisulfonate CAS No. 137372-20-4

2-Acetamido-1,5-naphthalenedisulfonate

Cat. No. B237219
CAS RN: 137372-20-4
M. Wt: 343.3 g/mol
InChI Key: WGOQGHNONXFNJQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-1,5-naphthalenedisulfonate (ANDS) is a chemical compound that is widely used in scientific research applications. It is a member of the naphthalenesulfonate family of compounds and is commonly used as a fluorescent probe in biological studies. ANDS has been shown to have a variety of biochemical and physiological effects and is a valuable tool for investigating cellular processes.

Mechanism of Action

2-Acetamido-1,5-naphthalenedisulfonate works by binding to biomolecules and emitting a fluorescent signal when excited by light of a specific wavelength. This allows researchers to track the movements and interactions of these molecules within cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Acetamido-1,5-naphthalenedisulfonate in lab experiments is its ability to bind to a wide range of biomolecules, making it a versatile tool for studying cellular processes. However, one limitation of this compound is that it may interfere with the function of the biomolecules it binds to, potentially altering the results of experiments.

Future Directions

There are many potential future directions for research involving 2-Acetamido-1,5-naphthalenedisulfonate. One area of interest is the development of new fluorescent probes based on the structure of this compound. Additionally, researchers may investigate the use of this compound in the development of new drugs for the treatment of various diseases. Finally, further studies may be conducted to investigate the mechanisms of action of this compound and its effects on cellular processes.

Synthesis Methods

2-Acetamido-1,5-naphthalenedisulfonate can be synthesized using a variety of methods, including the reaction of 2-naphthol with sulfuric acid and acetic anhydride. The resulting product is then purified through recrystallization and can be further characterized using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

2-Acetamido-1,5-naphthalenedisulfonate is commonly used as a fluorescent probe in biological studies. It has been shown to bind to proteins and other biomolecules, allowing researchers to track their movements and interactions within cells. This compound is also used in studies of enzyme activity and has been shown to be a useful tool for investigating the mechanisms of action of various enzymes.

properties

CAS RN

137372-20-4

Molecular Formula

C12H9NO7S2-2

Molecular Weight

343.3 g/mol

IUPAC Name

2-acetamidonaphthalene-1,5-disulfonate

InChI

InChI=1S/C12H11NO7S2/c1-7(14)13-10-6-5-8-9(12(10)22(18,19)20)3-2-4-11(8)21(15,16)17/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20)/p-2

InChI Key

WGOQGHNONXFNJQ-UHFFFAOYSA-L

SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-]

synonyms

2-acetamido-1,5-naphthalenedisulfonate
AcNDS

Origin of Product

United States

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